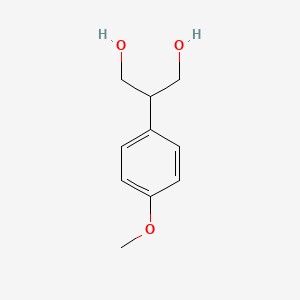![molecular formula C13H16N2O B8655177 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol](/img/structure/B8655177.png)
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol is a compound that features a benzimidazole moiety fused to a cyclohexanol ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antiviral, antitumor, and antimicrobial properties . The cyclohexanol component adds to the compound’s structural complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol typically involves the reaction of o-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of polyphosphoric acid (PPA) as a dehydrating agent and heating at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitro and halogenated benzimidazole derivatives.
科学的研究の応用
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its antitumor activity and potential use in drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol involves its interaction with various molecular targets. The benzimidazole moiety is known to inhibit enzymes such as protein kinases and topoisomerases, which are involved in cell proliferation and DNA replication. This inhibition can lead to antitumor and antimicrobial effects. Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological activity .
類似化合物との比較
Similar Compounds
- 4-(1H-Benzoimidazol-2-YL)-aniline
- 4-(1H-Benzoimidazol-2-YL)-benzaldehyde
- 4-(1H-Benzoimidazol-2-YL)-sulfanylbenzaldehyde
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol is unique due to the presence of the cyclohexanol ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives, potentially enhancing its pharmacological activity and making it a valuable compound for further research .
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H16N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-4,9-10,16H,5-8H2,(H,14,15) |
InChIキー |
OWFYZIYACNGJQJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3N2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
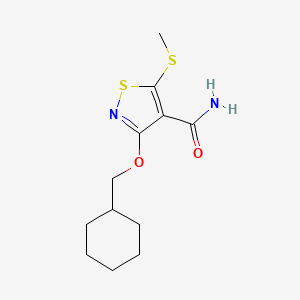
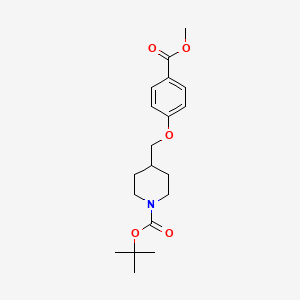
![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B8655113.png)

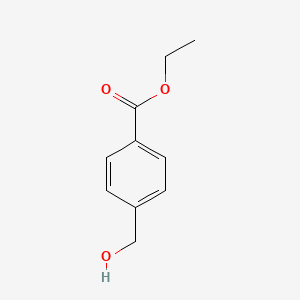
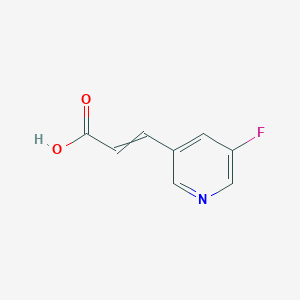
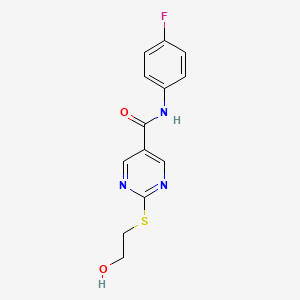

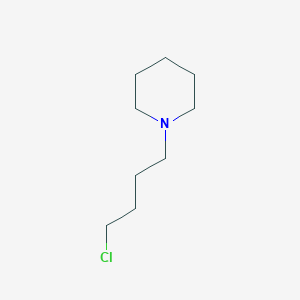
![Pyrido[4,3-d]pyrimidine-4(1h)-thione,7-amino-](/img/structure/B8655170.png)
![(2S,3R)-2-[(methoxycarbonyl)amino]-3-methylpentanoic acid](/img/structure/B8655178.png)
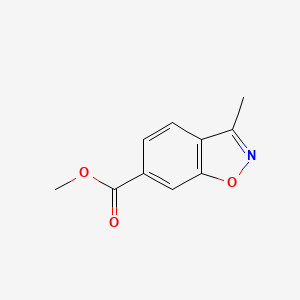
![9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B8655187.png)
